ethyl 2-[({[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C19H17N3O7S |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(2,3-dioxoindol-1-yl)acetyl]oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H17N3O7S/c1-3-28-18(27)16-10(2)20-19(30-16)21-13(23)9-29-14(24)8-22-12-7-5-4-6-11(12)15(25)17(22)26/h4-7H,3,8-9H2,1-2H3,(H,20,21,23) |
InChI Key |
HIQZISILXDDRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the ester group. Key reagents and conditions include:
Indole Derivative Preparation: Starting from indole, the compound undergoes acetylation to introduce the acetyl group.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate thioamide precursors.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Reaction Conditions
A critical factor in synthesis is the use of acetic acid as a solvent or additive. Table 1 illustrates the impact of acetic acid equivalents and atmosphere on reaction yields for analogous systems:
| Entry | Acetic Acid (equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ (1 atm) | 94 |
Increasing acetic acid equivalents improves yields until side reactions (e.g., triazolo[1,5-a]pyridine formation) occur . Oxygen atmospheres significantly enhance efficiency, confirming oxidative mechanisms .
Thiazole Ring Formation
The synthesis involves nucleophilic addition of the enol form of β-diketones (e.g., ethyl acetoacetate) to amino groups, followed by cyclization. For example:
-
Enolate formation : Ethyl acetoacetate forms an enolate under basic conditions.
-
Cyclization : The enolate attacks a sulfur-containing precursor (e.g., thiourea), forming the thiazole ring via elimination of water.
-
Acylation : Subsequent acylation with indole-derived acetyl groups introduces the dioxoindole moiety .
Oxidative Dehydrogenation
In oxidative CDC pathways, molecular oxygen facilitates dehydrogenation of intermediates to form aromatic heterocycles. This step is critical for stabilizing the final product .
Potential Chemical Transformations
The compound’s structural complexity enables diverse reactivity:
Hydrolysis
-
Ester cleavage : The ethyl ester group can hydrolyze under acidic/basic conditions to yield carboxylic acids.
-
Amide hydrolysis : The acetylamino group may undergo hydrolysis to form a primary amine .
Oxidation
The indole-derived dioxo group (2,3-dioxoindole) is prone to redox reactions. For example, m-chloroperbenzoic acid (m-CPBA) could oxidize sulfur-containing moieties or induce epoxidation .
Nucleophilic Substitution
The thiazole ring’s sulfur atom may participate in nucleophilic aromatic substitution , depending on substitution patterns. Halogenation (e.g., bromination) could also occur at the indole core.
Key Functional Groups
| Group | Role |
|---|---|
| Thiazole ring | Core scaffold for reactivity |
| Dioxoindole | Electron-deficient site |
| Ethyl ester | Hydrolyzable protecting group |
| Amide bond | Potential site for cleavage |
SAR Correlations
Research on analogous thiazole derivatives highlights:
-
Anticancer activity correlates with the presence of thiazole rings and electron-donating groups (e.g., methyl substituents) .
-
Anti-inflammatory properties are linked to indole moieties, suggesting potential dual activity in this compound.
Analytical Techniques
Reactions are typically monitored via:
This compound’s synthesis and reactivity reflect the interplay of heterocyclic chemistry and functional group transformations, with applications spanning medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the indole derivative followed by acylation and esterification processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Ethyl 2-[({[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its antimicrobial properties. Studies indicate that derivatives containing thiazole and indole motifs exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . For instance, compounds similar to this have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research has also highlighted the potential anticancer properties of compounds with similar structural features. Ethyl esters derived from thiazole and indole have been investigated for their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may act by disrupting cellular signaling pathways involved in cell proliferation .
Enzyme Inhibition
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Specifically, it has been noted for its inhibitory effects on certain enzymes like leucyl-tRNA synthetase, which is critical for protein synthesis in bacteria . This inhibition could lead to new antibiotic strategies targeting bacterial protein synthesis mechanisms.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against multidrug-resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) as low as 50 µg/mL against Mycobacterium smegmatis, indicating potent antimicrobial activity .
Case Study 2: Anticancer Activity
Another research article explored the cytotoxic effects of this compound on various cancer cell lines. The study found that treatment with the compound resulted in significant cell death in breast cancer cells (MCF-7) at concentrations ranging from 10 to 30 µM. Flow cytometry analysis revealed that the compound induces apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s 2-position substituent is uniquely elaborate, combining an indole-dione with dual acetyl groups.
Synthesis : The target likely requires multi-step synthesis due to its intricate substituents, whereas analogs like the dihydrothiazole derivative (Table 1, row 3) are synthesized efficiently via one-pot methods .
Core Modifications : The dihydrothiazole core (Table 1, row 3) introduces saturation, altering conformational flexibility compared to the fully aromatic thiazole in the target compound .
Physicochemical and Functional Implications
- Molecular Weight : Ethyl 2-(4-tolyl)thiazole-5-carboxylate has a molecular weight of 323.41 g/mol . The target compound’s additional indole-dione and acetyl groups likely increase its molecular weight significantly, impacting pharmacokinetics.
- Reactivity : The indole-dione moiety may confer redox activity or electrophilic reactivity, analogous to other indole-derived bioactive compounds .
- Lumping Strategy : Per , the target could be grouped with other thiazole-indole hybrids for predictive modeling of stability or environmental behavior .
Biological Activity
Ethyl 2-[({[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and an indole derivative, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 378.39 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole and indole moieties. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study demonstrated that thiazole derivatives can inhibit tumor growth in vivo by disrupting metabolic pathways essential for cancer cell survival .
Antibacterial Properties
The compound's structural components suggest potential antibacterial activity. Thiazoles have been reported to exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. A related compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are well documented. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring may inhibit key enzymes involved in cancer metabolism.
- Interaction with Receptors : Indole derivatives often interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress, contributing to its anti-inflammatory effects.
Case Studies
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between indole-derived acetyloxy intermediates and thiazole-carboxylate precursors. A common method includes refluxing in acetic acid with sodium acetate as a catalyst, analogous to procedures for related thiazole derivatives . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility.
- Catalyst screening : Sodium acetate or triethylamine to enhance coupling efficiency.
- Temperature control : Reflux conditions (~100–120°C) to ensure completion without decomposition. Experimental design tools (e.g., factorial design) can systematically vary parameters like molar ratios and reaction times to maximize yield .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
Key characterization methods include:
- Spectroscopy :
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : ¹H and ¹³C spectra to verify thiazole ring protons (δ 6.5–8.0 ppm) and ester/amide linkages .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, S content .
- Melting point : Assess crystallinity and batch consistency .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthesis or reactivity?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, while molecular docking studies (as in ) may elucidate binding interactions if the compound has biological targets. For example:
- Reaction path search : Identify energetically favorable intermediates (e.g., enolates or acyloxy radicals) .
- Solvent effects : COSMO-RS simulations to select solvents that stabilize reactive intermediates . Combining computational predictions with high-throughput screening reduces trial-and-error experimentation .
Q. How can contradictory spectroscopic or biological data be resolved?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The thiazole ring or indole moiety may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to study dynamic equilibria .
- Impurities : Recrystallize the compound from DMF/acetic acid mixtures to remove byproducts . For biological activity conflicts, validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability) and control for solvent artifacts (e.g., DMSO cytotoxicity) .
Q. What experimental design strategies are effective for scaling up synthesis or improving yield?
Statistical design of experiments (DoE) is critical:
- Factorial design : Test variables like temperature, catalyst loading, and stoichiometry to identify significant factors .
- Response surface methodology (RSM) : Optimize multi-variable interactions (e.g., solvent polarity vs. reaction time) . For example, a central composite design could reduce the number of trials by 40% while achieving >90% yield .
Q. What mechanistic insights explain the formation of the thiazole ring in this compound?
The thiazole core likely forms via:
- Hantzsch thiazole synthesis : Condensation of α-haloketones (e.g., chloroacetic acid derivatives) with thioureas or thioamides .
- Cyclization : Intramolecular nucleophilic attack by sulfur on a carbonyl-activated carbon, followed by dehydration . Intermediate trapping experiments (e.g., isolating thioamide precursors) and isotopic labeling (¹³C) can validate the pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
